1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine dihydrochloride
Description
Properties
IUPAC Name |
1-(2-methyl-1,3-thiazol-4-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.2ClH/c1-4-9-6(3-10-4)5(8)2-7;;/h3,5H,2,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUDLEUZCFRTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 2-Methyl-1,3-thiazole Core
The thiazole ring is typically synthesized via cyclization reactions involving α-haloketones or α-haloaldehydes with thiourea or thioamides. For the 2-methyl-1,3-thiazol-4-yl moiety, a common approach includes:
- Cyclization of α-haloketones with thioamide derivatives to form the thiazole ring, incorporating the methyl substituent at the 2-position by using an appropriately substituted starting ketone.
This step requires controlled reaction conditions such as refluxing in polar solvents (e.g., ethanol or DMF) and may involve catalysts or bases to promote ring closure.
Introduction of the Ethane-1,2-Diamine Side Chain
Following thiazole ring formation, the ethane-1,2-diamine moiety is introduced typically via nucleophilic substitution or reductive amination:
Nucleophilic substitution on a suitable halogenated thiazole intermediate with ethylenediamine or protected diamine derivatives.
Reductive amination of a thiazole aldehyde intermediate with ammonia or amine sources to yield the diamine side chain.
This step often requires protection/deprotection strategies to avoid side reactions on the diamine groups and is carried out under inert atmosphere to prevent oxidation.
Salt Formation: Dihydrochloride Preparation
The free base of 1-(2-methyl-1,3-thiazol-4-yl)ethane-1,2-diamine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol). This step enhances the compound’s stability, solubility, and crystallinity, facilitating purification.
Detailed Process Parameters and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Thiazole ring cyclization | α-Haloketone + thioamide, reflux in EtOH | 70-85 | Control of temperature critical |
| 2 | Side chain introduction | Nucleophilic substitution with ethylenediamine, inert atmosphere | 60-75 | Protection of amines may be necessary |
| 3 | Salt formation | Treatment with HCl in ethanol, room temp | >90 | Crystallization improves purity |
Research Findings and Optimization
Studies have shown that the choice of solvent and temperature during the cyclization step significantly affects the yield and purity of the thiazole intermediate. Polar protic solvents such as ethanol favor better cyclization efficiency.
The use of protecting groups on the diamine during substitution reduces side reactions and improves overall yield.
Salt formation with hydrochloric acid is straightforward, but controlling the stoichiometry of HCl is essential to avoid over-acidification which can lead to impurities.
Purification is commonly achieved by recrystallization from ethanol or aqueous ethanol , yielding a stable dihydrochloride salt suitable for further applications.
Alternative and Advanced Synthetic Methods
Diaza-Cope Rearrangement : Advanced synthetic routes for related chiral diamines involve diaza-Cope rearrangement strategies, which can be adapted for heterocyclic diamines like the thiazole derivative. This method allows enantiospecific synthesis and high yields but requires specialized conditions and reagents.
Catalytic asymmetric synthesis : Some research explores asymmetric catalytic routes to vicinal diamines with heterocyclic substituents, enhancing enantiopurity and yield.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Cyclization of α-haloketones with thioamides | Direct ring formation, simple reagents | High yield, well-established | Requires careful temperature control |
| Nucleophilic substitution for diamine introduction | Straightforward, scalable | Good yields, flexible | May require protection steps |
| Salt formation with HCl | Simple acid-base reaction | Improves stability and purity | Requires precise acid control |
| Diaza-Cope Rearrangement | Enantiospecific, advanced method | High enantiopurity, versatile | Complex, less scalable |
| Catalytic asymmetric synthesis | Enantioselective, catalytic | High purity, potential for scale | Requires specialized catalysts |
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce amine derivatives .
Scientific Research Applications
Biological Activities
Research indicates that 1-(2-methyl-1,3-thiazol-4-yl)ethane-1,2-diamine dihydrochloride exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess antimicrobial properties. The presence of the thiazole ring in this compound suggests potential efficacy against various bacterial strains.
- Anticancer Potential : Preliminary investigations indicate that thiazole-containing compounds may exhibit cytotoxic effects on cancer cells, making them candidates for further development as anticancer agents.
Therapeutic Applications
The therapeutic applications of this compound are being explored in various domains:
- Pharmaceutical Development : Due to its structural characteristics and biological activities, this compound is being investigated for its potential as a lead compound in drug discovery processes targeting infectious diseases and cancer.
Case Studies
Several case studies have documented the synthesis and application of thiazole derivatives in medicinal chemistry:
- Antimicrobial Studies : A study demonstrated that thiazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituents on the thiazole ring for enhancing antimicrobial activity .
- Cytotoxicity Assays : In vitro assays revealed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction .
- Synthesis Optimization : Researchers optimized synthesis routes for thiazole derivatives to improve yield and purity, which is crucial for pharmaceutical applications. This included exploring different solvents and reaction conditions .
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related derivatives, emphasizing molecular features, physicochemical properties, and applications.
Structural Analogs with Heterocyclic Moieties
N1-(Quinazolin-4-yl)ethane-1,2-diamine dihydrochloride Molecular Formula: C₁₀H₁₄Cl₂N₄ Molar Mass: 261.16 g/mol Key Differences: Replaces the thiazole ring with a quinazoline system, a bicyclic aromatic structure with two nitrogen atoms. No explicit applications are documented, but quinazoline derivatives are frequently explored in medicinal chemistry .
Thiadiazole Derivatives (e.g., Compounds 13a–13d) Structural Basis: Feature a 1,3,4-thiadiazole core synthesized from pyrazolyl precursors. Key Differences: Thiadiazoles lack the ethane-1,2-diamine backbone but share sulfur-containing heterocycles. Their synthesis involves hydrazonoyl chlorides and ethanol-triethylamine-mediated reactions, differing from the reductive alkylation methods used for ethane-1,2-diamine derivatives .
Ethane-1,2-diamine Derivatives with Substituted Aromatic Groups
N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine Derivatives
- Structural Basis : Ethane-1,2-diamine functionalized with benzyl or substituted benzyl groups.
- Key Differences : These derivatives exhibit increased lipophilicity (higher ClogP values) compared to unsubstituted ethane-1,2-diamine, enhancing membrane permeability. They serve as intermediates for piperazine-2,3-dione derivatives with demonstrated anthelmintic activity against Enterobius vermicularis and Fasciola hepatica .
Aliphatic Polyamines (DETA, TETA, PEHA)
- Structural Basis : Linear ethane-1,2-diamine chains with varying numbers of -NH- groups.
- Key Differences : Lack heterocyclic rings but exhibit strong corrosion inhibition properties due to electron-rich amine groups that adsorb onto metal surfaces. DFT studies correlate their inhibition efficiency with electronic parameters like HOMO-LUMO gaps .
Comparative Data Table
Key Research Findings
- Electronic Properties: The thiazole ring in the target compound may confer distinct electronic characteristics compared to quinazoline or benzyl-substituted analogs. Thiazoles are known for moderate electronegativity and hydrogen-bonding capacity, which could influence binding interactions in biological systems.
- Lipophilicity : While the target compound’s ClogP is unspecified, benzyl-substituted ethane-1,2-diamine derivatives exhibit higher lipophilicity than aliphatic amines, suggesting that the thiazole moiety might balance solubility and membrane permeability .
- Synthetic Flexibility: Ethane-1,2-diamine derivatives are versatile intermediates.
Biological Activity
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine dihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C5H12Cl2N4S
- Molecular Weight : 209.14 g/mol
This compound features a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Recent investigations have highlighted the potential of this compound as an anticancer agent. A study involving several thiazole derivatives demonstrated that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited an IC50 value of 3.31 µM in MCF-7 cells, indicating potent antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor of certain kinases involved in cancer cell signaling pathways. This inhibition leads to cell cycle arrest and increased apoptosis in cancer cells. Additionally, the compound may enhance reactive oxygen species (ROS) production, further contributing to its anticancer effects .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of less than 4 µg/mL against E. coli, showcasing its potential as a broad-spectrum antimicrobial agent .
Study 2: Anticancer Properties
In another study focused on anticancer properties, researchers synthesized several thiazole-based compounds and assessed their effects on human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of gefitinib (0.04 µM), a known EGFR inhibitor. Mechanistic studies revealed that the compound triggered mitochondrial pathways leading to apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Doxorubicin | Doxorubicin | 5.0 | Anticancer |
| Gefitinib | Gefitinib | 0.04 | EGFR Inhibitor |
| This compound | Thiazole | 3.31 | Anticancer |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine dihydrochloride?
- Methodology : A common approach involves nucleophilic substitution between ethylenediamine and a chlorinated heterocycle. For example, 4,7-dichloroquinoline reacts with ethylenediamine to form N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine (CQA) under reflux in anhydrous solvents . Adapting this method, the thiazole moiety (2-methyl-1,3-thiazol-4-yl) could replace the quinoline group. Purification typically involves crystallization from ethanol or dimethylformamide, as demonstrated in thiadiazole derivative syntheses .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Analyze proton environments (e.g., amine protons at δ 2.5–3.5 ppm, thiazole protons at δ 7.0–8.0 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
- X-ray Diffraction (XRD) : Use SHELX programs for single-crystal structure determination, particularly for resolving dihydrochloride salt forms .
- Elemental Analysis : Validate stoichiometry (e.g., Cl⁻ content via ion chromatography).
Q. How should researchers handle the hygroscopic nature of this dihydrochloride salt?
- Methodology : Store under inert atmosphere (argon or nitrogen) in desiccators with silica gel. Use Karl Fischer titration to monitor water content. For experimental use, pre-dry samples via lyophilization or vacuum drying .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Compute HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental corrosion inhibition data for structurally similar amines (e.g., ethylenediamine derivatives in DFT studies ). Software like Gaussian or ORCA can model interactions with biological targets or metal surfaces.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect impurities.
- Structural Confirmation : Re-analyze via XRD to rule out polymorphism or salt-form discrepancies .
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to isolate variables.
Q. How can the stability of the dihydrochloride salt form be systematically evaluated?
- Methodology :
- Thermal Analysis : Perform TGA/DSC to assess decomposition temperatures and hygroscopicity.
- Solubility Studies : Measure solubility in aqueous buffers (pH 1–7) and organic solvents.
- Long-Term Stability : Accelerated aging studies at 40°C/75% RH for 3–6 months, monitored via HPLC and XRD .
Q. What approaches are effective in designing derivatives for structure-activity relationship (SAR) studies?
- Methodology :
- Functional Group Modifications : Introduce substituents on the thiazole ring (e.g., methyl, halogens) via Suzuki coupling or nucleophilic substitution .
- Biological Screening : Test derivatives against target enzymes (e.g., kinases) or pathogens using IC₅₀ assays. Cross-reference with computational docking results (AutoDock Vina) .
Q. How can impurity profiling be conducted for this compound in pharmaceutical research?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
